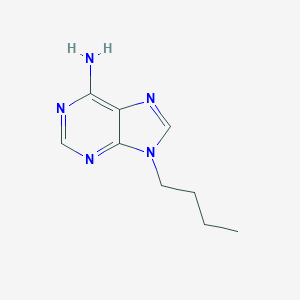

9H-Purin-6-amine, 9-butyl-

Übersicht

Beschreibung

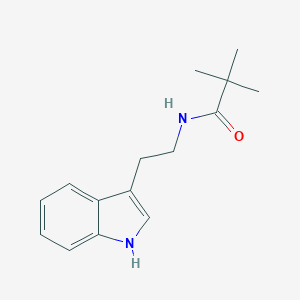

9-Butyl-9H-adenine: is a derivative of adenine, a purine base that is a fundamental component of nucleic acids. The chemical formula for 9-Butyl-9H-adenine is C9H13N5 , and it has a molecular weight of 191.2330 g/mol . This compound is characterized by the presence of a butyl group attached to the ninth position of the adenine ring, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

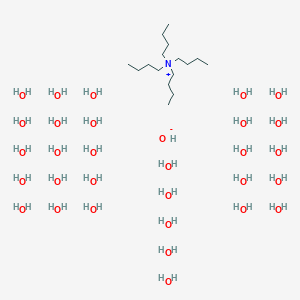

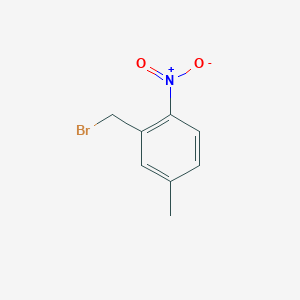

Synthetic Routes and Reaction Conditions: 9-Butyl-9H-adenine can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of adenine with 1-iodobutane in the presence of cesium carbonate as a base. The reaction is typically carried out in dimethylformamide (DMF) at 50°C for 24 hours . The reaction mixture is then diluted with water, and the product is purified by flash chromatography using a chloroform/methanol/ammonia (90:10:1) solvent system .

Industrial Production Methods: While specific industrial production methods for 9-Butyl-9H-adenine are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of cesium carbonate and 1-iodobutane in a controlled environment ensures the efficient production of the compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 9-Butyl-9H-Adenine durchläuft verschiedene chemische Reaktionen, darunter nucleophile Substitution, Oxidation und Reduktion. Die Purinringstruktur der Verbindung ermöglicht es ihr, unter geeigneten Bedingungen an diesen Reaktionen teilzunehmen.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Wie bereits erwähnt, kann 9-Butyl-9H-Adenine durch nucleophile Substitution mit 1-Iodbutan und Cäsiumcarbonat in DMF synthetisiert werden.

Oxidation und Reduktion:

Hauptprodukte, die gebildet werden: Das Hauptprodukt der nucleophilen Substitutionsreaktion ist 9-Butyl-9H-Adenine selbst. Weitere Reaktionen können je nach verwendeten Reagenzien und Bedingungen zu verschiedenen Derivaten führen.

Wissenschaftliche Forschungsanwendungen

Chemie: 9-Butyl-9H-Adenine wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht es ihm, als Vorläufer für verschiedene chemische Reaktionen und die Entwicklung neuer Verbindungen zu dienen .

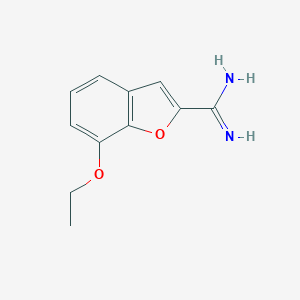

Biologie und Medizin: In der biologischen Forschung werden 9-Butyl-9H-Adenine und seine Derivate auf ihr Potenzial als Adenosinrezeptorantagonisten untersucht. Diese Verbindungen können mit Adenosinrezeptoren interagieren, die eine entscheidende Rolle in verschiedenen physiologischen Prozessen spielen .

Industrie: Die Fähigkeit der Verbindung, stabile Komplexe mit Metallionen zu bilden, macht sie in industriellen Anwendungen nützlich, wie z. B. bei der Entwicklung neuer Materialien und Katalysatoren .

5. Wirkmechanismus

Der Wirkmechanismus von 9-Butyl-9H-Adenine beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Adenosinrezeptoren. Durch die Bindung an diese Rezeptoren kann die Verbindung ihre Aktivität modulieren und verschiedene zelluläre Signalwege beeinflussen . Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen vom spezifischen biologischen Kontext und dem Vorhandensein anderer interagierender Moleküle ab.

Wirkmechanismus

The mechanism of action of 9-Butyl-9H-adenine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate their activity and influence various cellular pathways . The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

9-Ethyladenin: Diese Verbindung ähnelt 9-Butyl-9H-Adenine, hat aber eine Ethylgruppe anstelle einer Butylgruppe.

9-(sec-Butyl)-9H-Adenine: Diese Verbindung hat eine sec-Butylgruppe, die an der neunten Position des Adeninrings gebunden ist, und zeigt ähnliche chemische Eigenschaften.

Einzigartigkeit: Das Vorhandensein der Butylgruppe in 9-Butyl-9H-Adenine verleiht ihr einzigartige chemische und biologische Eigenschaften im Vergleich zu ihren Analoga. Dieser strukturelle Unterschied kann seine Bindungsaffinität zu molekularen Zielstrukturen und seine Gesamtreaktivität bei chemischen Reaktionen beeinflussen.

Eigenschaften

IUPAC Name |

9-butylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXMJMZKKNIYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181617 | |

| Record name | 9H-Purin-6-amine, 9-butyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2715-70-0 | |

| Record name | 9-Butyl-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2715-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Purin-6-amine, 9-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002715700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, 9-butyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purin-6-amine, 9-butyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)